molecular formula C13H11ClOSe B15214109 2-(3-Chloro-2-(phenylselanyl)allyl)furan

2-(3-Chloro-2-(phenylselanyl)allyl)furan

Cat. No.: B15214109
M. Wt: 297.65 g/mol
InChI Key: MWXHLUYDJPEUGM-RAXLEYEMSA-N
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Description

2-(3-Chloro-2-(phenylselanyl)allyl)furan is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a furan ring substituted with a 3-chloro-2-(phenylselanyl)allyl group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-(phenylselanyl)allyl)furan typically involves the reaction of furan derivatives with organoselenium reagents. One common method includes the use of diphenyl diselenide and an appropriate chlorinating agent under controlled conditions. The reaction proceeds through the formation of a selenylated intermediate, which is then chlorinated to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-(phenylselanyl)allyl)furan involves its interaction with molecular targets through its selenyl group. This group can undergo redox reactions, influencing various biochemical pathways. The compound’s ability to generate reactive oxygen species (ROS) and interact with thiol groups in proteins makes it a potent modulator of cellular processes .

Biological Activity

2-(3-Chloro-2-(phenylselanyl)allyl)furan is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from furan and various organoselenium reagents through electrophilic substitution reactions. The presence of the selenium atom in the structure is significant as it influences the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds containing selenium exhibit notable antimicrobial properties. A study highlighted that selenium-containing compounds can disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism suggests that this compound may possess similar antimicrobial activities due to its structural characteristics .

Anticancer Activity

The anticancer potential of selenium-containing compounds has been widely studied. For instance, selenium derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have demonstrated that such compounds can target specific pathways involved in cancer cell survival, making them promising candidates for further development .

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The proposed mechanisms include:

  • Enzyme Inhibition : Compounds like this may inhibit enzymes involved in critical cellular processes, such as those regulating apoptosis and cell cycle progression.
  • Oxidative Stress Induction : Selenium compounds are known to generate reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells, promoting cell death .

Case Studies

Several case studies have investigated the biological activities of similar selenium-containing compounds:

  • Selenium-Containing Quinones : A study synthesized selenium-containing quinone derivatives and evaluated their anticancer activity against multiple cancer cell lines, demonstrating significant cytotoxic effects .
  • Thiosemicarbazones : Research on thiosemicarbazone derivatives highlighted their capacity to induce apoptosis in cancer cells via mitochondrial pathways, suggesting that similar mechanisms could be applicable to this compound .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is essential.

Compound NameStructureBiological ActivityMechanism
This compoundStructureAntimicrobial, AnticancerEnzyme inhibition, ROS generation
Selenium-Containing QuinonesStructureAnticancerApoptosis induction
Thiosemicarbazone DerivativesStructureAnticancerMitochondrial pathway activation

Properties

Molecular Formula

C13H11ClOSe

Molecular Weight

297.65 g/mol

IUPAC Name

2-[(Z)-3-chloro-2-phenylselanylprop-2-enyl]furan

InChI

InChI=1S/C13H11ClOSe/c14-10-13(9-11-5-4-8-15-11)16-12-6-2-1-3-7-12/h1-8,10H,9H2/b13-10-

InChI Key

MWXHLUYDJPEUGM-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)[Se]/C(=C\Cl)/CC2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)[Se]C(=CCl)CC2=CC=CO2

Origin of Product

United States

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